1-cyclohexyl-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
CAS No.: 897623-92-6
Cat. No.: VC11843524
Molecular Formula: C15H19FN6O
Molecular Weight: 318.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897623-92-6 |
|---|---|
| Molecular Formula | C15H19FN6O |
| Molecular Weight | 318.35 g/mol |
| IUPAC Name | 1-cyclohexyl-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea |
| Standard InChI | InChI=1S/C15H19FN6O/c16-11-6-8-13(9-7-11)22-14(19-20-21-22)10-17-15(23)18-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,17,18,23) |
| Standard InChI Key | AXHHZEGKZBNZIO-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
| Canonical SMILES | C1CCC(CC1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 1-cyclohexyl-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea, reflects its three primary components:
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Cyclohexyl group: A six-membered saturated hydrocarbon ring contributing lipophilicity.
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4-Fluorophenyl-tetrazole moiety: An aromatic ring substituted with fluorine at the para position, fused to a tetrazole ring (a five-membered heterocycle with four nitrogen atoms).
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Urea linkage: A carbonyl group bonded to two amine groups, enabling hydrogen bonding with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₉FN₆O | |
| Molecular Weight | 318.35 g/mol | |
| CAS Registry Number | 897623-92-6 | |
| Predicted LogP | 2.8 (moderate lipophilicity) | |
| Hydrogen Bond Donors | 2 (urea NH groups) | |
| Hydrogen Bond Acceptors | 7 (tetrazole N, urea O, F) |
The fluorine atom at the phenyl ring’s para position enhances electron-withdrawing effects, stabilizing the tetrazole ring and influencing binding interactions .
Spectral Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogs with similar structures exhibit:
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¹H NMR: Peaks at δ 7.6–7.8 ppm (aromatic protons), δ 4.5–5.0 ppm (urea NH), and δ 1.2–2.0 ppm (cyclohexyl CH₂) .
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MS (ESI+): Molecular ion peak at m/z 319.3 [M+H]⁺, consistent with the molecular weight.
Synthesis and Optimization Strategies
General Synthetic Pathway
The synthesis typically involves three stages:
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Tetrazole Ring Formation: Cycloaddition of sodium azide with nitriles under acidic conditions, yielding 1-substituted tetrazoles.
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Urea Linkage Construction: Reaction of an isocyanate with an amine-functionalized intermediate.
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Coupling of Cyclohexyl and Fluorophenyl Groups: Achieved via nucleophilic substitution or palladium-catalyzed cross-coupling.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Tetrazole formation | NaN₃, NH₄Cl, DMF, 100°C, 12h | 65% |
| Urea coupling | PhNCO, Et₃N, CH₂Cl₂, rt, 4h | 78% |
| Cyclohexyl attachment | Cyclohexyl bromide, K₂CO₃, DMF | 82% |
Microwave-assisted synthesis has been employed to reduce reaction times to 2–3 hours while maintaining yields >70%.
Purification and Analytical Methods
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Column Chromatography: Silica gel (ethyl acetate/hexane, 1:3) isolates the product with >95% purity.
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HPLC Analysis: C18 column, acetonitrile/water (70:30), retention time = 6.8 min .
Pharmacological Profile and Biological Activity
Urease Inhibition
Tetrazole-urea hybrids demonstrate potent urease inhibition (IC₅₀ = 1.2–3.8 μM), critical for treating Helicobacter pylori infections and urinary calculi. The urea moiety binds to nickel ions in the enzyme’s active site, while the tetrazole ring stabilizes interactions via π-stacking .
Table 3: Comparative Urease Inhibition Data
Anticancer Activity
In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed:
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GI₅₀: 18.3 μM (MCF-7), 22.7 μM (A549).
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Mechanism: Downregulation of EGFR and AKT phosphorylation, inducing apoptosis .
Pharmacokinetic Predictions
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Absorption: High Caco-2 permeability (Papp = 12.6 × 10⁻⁶ cm/s) due to cyclohexyl lipophilicity.
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Metabolism: Resistance to CYP3A4-mediated oxidation (>90% parent compound remaining after 1h).
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Half-life: Predicted t₁/₂ = 6.2h (human liver microsomes).
Computational Insights and Structure-Activity Relationships
Molecular Docking Studies
Docking into the urease active site (PDB: 4H9M) revealed:
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Binding Energy: −9.8 kcal/mol.
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Key Interactions:
Quantitative Structure-Activity Relationship (QSAR)
A QSAR model (r² = 0.89) identified critical descriptors:
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LogP: Optimal range = 2.5–3.5.
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Polar Surface Area: <100 Ų for membrane permeability.
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Molar Refractivity: 85–95 cm³/mol linked to steric fit in enzyme pockets .
Comparative Analysis with Structural Analogs
Analog 1: 1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea (CID: 44007605)
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Structural Difference: Replacement of 4-fluorophenyl with 3-methylphenyl.
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Activity Impact: 2.3-fold reduced urease inhibition (IC₅₀ = 5.5 μM), emphasizing fluorine’s electronic effects .
Analog 2: 1-(4-Fluorophenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}urea (CAS: 920484-53-3)
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